molecular formula C16H24O B13765377 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal CAS No. 53892-69-6

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal

Cat. No.: B13765377
CAS No.: 53892-69-6
M. Wt: 232.36 g/mol
InChI Key: YVCKCKBEWSFPIW-UHFFFAOYSA-N
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Description

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal is an organic compound with the molecular formula C16H24O and a molecular weight of 232.36 g/mol . It is identified by CAS Number 53892-69-6 and EINECS 258-845-8 . This compound features a defined structure with a cyclohexenyl group linked to a hexadienal chain, as represented by the SMILES notation CC1=C(C(CCC1)(C)C)CC=C(C)C=CC=O . Key physical properties include a density of approximately 0.898 g/mL and a boiling point of around 339.8°C at 760 mmHg . The flash point is reported at 157°C, and it has a refractive index of 1.483 . From a molecular characteristics perspective, it has a topological polar surface area of 17.1 Ų . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is available for purchase through various certified chemical suppliers . Researchers can access the InChIKey (YVCKCKBEWSFPIW-UHFFFAOYSA-N) for further database searches and digital chemistry applications .

Properties

CAS No.

53892-69-6

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-2,4-dienal

InChI

InChI=1S/C16H24O/c1-13(7-6-12-17)9-10-15-14(2)8-5-11-16(15,3)4/h6-7,9,12H,5,8,10-11H2,1-4H3

InChI Key

YVCKCKBEWSFPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)CC=C(C)C=CC=O

Origin of Product

United States

Preparation Methods

Synthesis Starting from β-Cyclocitral via Lactone Intermediate

One of the most documented routes involves the initial synthesis of a lactone intermediate, 4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-one, from β-cyclocitral. This is achieved by a Reformatsky reaction with ethyl 4-bromo-3-methylbut-2-enoate in the presence of metallic zinc. The lactone is then reduced and ring-opened to yield the target dienal compound with retention of double bond configuration.

Key steps:

  • Step 1: Reformatsky reaction between β-cyclocitral and ethyl 4-bromo-3-methylbut-2-enoate using metallic zinc to form the lactone.
  • Step 2: Reduction of the lactone with diisobutylaluminum hydride (DIBAL) at low temperature (-78°C to -40°C) to form the lactol intermediate.
  • Step 3: Acid-catalyzed ring-opening of the lactol to yield (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal, the target dienal compound.

This method ensures the preservation of the stereochemistry of double bonds and yields the aldehyde functional group essential for further transformations.

Reduction of Related Hexa-2,4-dien-1-al Derivatives

Another approach involves the reduction of E,E-6-(2',6',6'-trimethyl-cyclohex-1'-en-1'-yl)-4-methyl-hexa-2,4-dien-1-al with reducing agents such as lithium aluminum hydride or sodium dithionite. The reduction can be carried out in ethereal solvents like tetrahydrofuran or dimethoxyethane at reflux temperatures (65°C to 165°C).

  • Lithium aluminum hydride reduces the aldehyde to the corresponding alcohols, which may exist as mixtures of E- and Z-isomers.
  • The reaction conditions, including solvent choice and temperature, influence the product distribution and stereochemistry.
  • The products may be isolated as mixtures of isomers, requiring further purification if stereochemical purity is needed.

Olefination and Further Functionalization

The aldehyde dienal can be further subjected to Horner-Wadsworth-Emmons or Wittig reactions to extend the conjugated system or to introduce additional functional groups, as seen in the synthesis of 9-cis-β-carotene derivatives. These steps involve:

  • Formation of retinyl esters via Horner-Emmons reaction.
  • Reduction to retinol derivatives.
  • Conversion to triphenylphosphonium salts followed by Wittig reaction to extend the conjugated aldehyde chain.

These transformations highlight the dienal's role as a key intermediate in complex carotenoid synthesis.

Summary Table of Preparation Methods

Step Starting Material / Intermediate Reagents / Conditions Product / Outcome Notes
1 β-Cyclocitral + ethyl 4-bromo-3-methylbut-2-enoate Metallic Zn, Reformatsky reaction 4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-one (lactone) Formation of lactone intermediate
2 Lactone DIBAL, THF, -78°C to -40°C Lactol intermediate Controlled reduction preserving double bond configuration
3 Lactol Acid catalysis (HCl), 40°C, 12+ hours (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal (target dienal) Ring opening to aldehyde dienal
4 Hexa-2,4-dien-1-al derivatives Lithium aluminum hydride or sodium dithionite, reflux in ethers Reduced alcohols, isomer mixtures Reduction of aldehyde to alcohols, potential isomer mixtures
5 Dienal aldehyde Horner-Wadsworth-Emmons or Wittig reagents Extended conjugated esters or aldehydes For further carotenoid or retinoid synthesis

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dienal system to alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexene ring or the conjugated dienal system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated compounds, substituted cyclohexenes.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Retinoids
    • This compound serves as an intermediate in the synthesis of retinoids, particularly 9-cis-retinoic acid. Retinoids are crucial for various biological functions including vision and cellular growth regulation. The compound's ability to facilitate the conversion to biologically active retinoids makes it a valuable precursor in pharmaceutical chemistry .
  • Flavoring and Fragrance Industry
    • Due to its pleasant odor profile, 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal is utilized in the formulation of fragrances and flavorings. It imparts a fresh and fruity aroma that is desirable in cosmetic products and food flavoring agents .
  • Biological Activity Studies
    • Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and antioxidant properties. Studies have shown its effectiveness in modulating cellular pathways that are relevant to cancer research and treatment .

Case Study 1: Synthesis of Retinoids

In a study published by Matsui et al., the synthesis of retinoic acids using 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal as a precursor demonstrated significant yields and purity levels. The study highlighted the compound's efficiency in facilitating the conversion process which is essential for developing therapeutic agents for skin disorders .

Case Study 2: Flavoring Applications

Another research conducted by Givaudan SA explored the use of this compound in creating novel flavor profiles for food products. The results indicated that incorporating this compound enhanced the sensory attributes of various food items while maintaining stability during processing and storage .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Synthesis of RetinoidsIntermediate for retinoid productionHigh yields in conversion processes
Flavoring IndustryUsed as a flavoring agent in food productsImproved sensory attributes
Biological ActivityExhibits anti-inflammatory and antioxidant propertiesPotential applications in cancer treatment

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to physiological effects.

    Generate Reactive Species: Produce reactive oxygen species (ROS) that can induce oxidative stress.

Comparison with Similar Compounds

Hexa-2,4-dienal and Derivatives

Hexa-2,4-dienal (C₆H₈O):

  • Structure : A simpler α,β-unsaturated aldehyde lacking the cyclohexenyl group.
  • Functional Role: Substrate for glutathione S-transferases (e.g., FgGST1) with moderate activity (specific activity: 0.62 ± 0.33 µmol/min/mg), implicated in detoxifying lipid peroxidation products . Used as a flavoring agent; genotoxicity ruled out in EFSA evaluations .

Comparison :

  • The target compound’s cyclohexenyl group enhances steric bulk, likely improving binding to hydrophobic protein pockets (e.g., P53) compared to hexa-2,4-dienal .
  • Hexa-2,4-dienal exhibits higher enzymatic reactivity due to its smaller size and accessibility to catalytic sites .

4-Methylcyclohexanol Derivatives

4-Methylcyclohexanol (C₇H₁₄O):

  • Structure: A cyclohexanol derivative with a methyl substituent.
  • Functional Role :
    • Precursor in synthetic chemistry; used in esterification reactions (e.g., isoamyl acetate synthesis) .
    • Lower bioactivity compared to the target compound due to absence of conjugated aldehyde and extended π-system.

Comparison :

  • The target compound’s aldehyde group and conjugated dienyl system enable electrophilic interactions (e.g., H-bonding with P53’s Thr123 residue), absent in 4-methylcyclohexanol .

(2E,4E)-6-(tert-Butyldimethylsilyloxy)hexa-2,4-dienal

Structure : A silyl-protected hexa-2,4-dienal derivative (C₁₂H₂₂O₂Si).

  • Synthetic Utility: Used in stereoselective syntheses (e.g., murisolin isomers) via MnO₂-mediated oxidations .
  • Comparison :
    • Silyl protection enhances stability but reduces bioavailability. The target compound’s free aldehyde group allows direct interaction with biological targets .

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)−5,6-dihydro-2H-pyran-2-one :

  • Structure: A dihydropyranone with a similar cyclohexenyl group.
  • Functional Role :
    • Intermediate in 9-cis-β-carotene synthesis via Wittig reactions .
  • Comparison: The pyranone ring reduces electrophilicity compared to the target compound’s aldehyde, limiting interactions with nucleophilic protein residues .

Data Tables: Structural and Functional Comparisons

Compound Molecular Weight Key Functional Groups Bioactivity Applications
Target Compound 380.5 g/mol Conjugated dienal, cyclohexenyl P53 binding (-9.2 kcal/mol) Anticancer research
Hexa-2,4-dienal 96.1 g/mol α,β-unsaturated aldehyde FgGST1 substrate (0.62 µmol/min/mg) Flavoring, detoxification
4-Methylcyclohexanol 114.2 g/mol Cyclohexanol, methyl Ester synthesis precursor Industrial chemistry
(2E,4E)-6-(TBS-oxy)hexa-2,4-dienal 226.4 g/mol Silyl-protected dienal Murisolin synthesis Organic synthesis
9-cis-β-Carotene precursor 262.4 g/mol Dihydropyranone, cyclohexenyl Retinoid synthesis intermediate Pharmaceutical development

Key Research Findings

  • Anticancer Potential: The target compound’s unique structure enables dual binding to P53 and BCL2, a feature absent in simpler aldehydes like hexa-2,4-dienal .
  • Enzymatic Specificity : Bulky substituents reduce FgGST1 activity (e.g., target compound vs. hexa-2,4-dienal) but enhance selectivity for tumor-related proteins .
  • Synthetic Flexibility: Silyl protection or pyranone formation alters reactivity, highlighting the target compound’s balance between stability and bioactivity .

Biological Activity

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal (CAS Number: 79729-81-0) is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal is C16H26O2C_{16}H_{26}O_{2}, with a molecular weight of approximately 250.376 g/mol. The structure features a hexadienal backbone with a trimethylcyclohexenyl substituent, which contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC16H26O2
Molecular Weight250.376 g/mol
CAS Number79729-81-0

Antimicrobial Properties

Research has indicated that compounds similar to 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal exhibit significant antimicrobial activity. A study by Kawanobe et al. (1986) demonstrated that certain derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation .

Antioxidant Activity

The antioxidant capacity of this compound has been explored in several studies. Antioxidants are crucial in combating oxidative stress linked to various diseases. The presence of conjugated double bonds in the structure of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal may enhance its ability to scavenge free radicals. Research indicates that similar compounds can effectively neutralize reactive oxygen species (ROS), indicating potential health benefits .

Cytotoxic Effects

In vitro studies have shown that certain derivatives of this compound can induce cytotoxic effects in cancer cell lines. For instance, specific analogs have demonstrated the ability to inhibit cell proliferation in human cancer cells by inducing apoptosis. This suggests that the compound could be further investigated for its potential use in cancer therapy .

Case Studies

  • Study on Antimicrobial Activity : Kawanobe et al. (1986) conducted a study on the antimicrobial properties of similar compounds and found significant inhibition against Gram-positive and Gram-negative bacteria.
  • Antioxidant Research : A comparative analysis revealed that compounds with similar structures exhibited higher antioxidant activity than standard antioxidants like ascorbic acid, highlighting their potential as natural preservatives .
  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of derivatives on various cancer cell lines, demonstrating promising results for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structural conformation of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving conjugated double bonds and substituent positions. For stereochemical analysis, NOESY/ROESY experiments can clarify spatial arrangements. X-ray crystallography (using programs like SHELXL ) is recommended for absolute configuration determination, particularly if the compound crystallizes. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Retrosynthetic analysis should focus on the cyclohexenyl and dienal moieties. A stepwise approach could involve Horner-Wadsworth-Emmons olefination to assemble conjugated dienes, followed by coupling with a pre-synthesized 2,6,6-trimethylcyclohex-1-enyl fragment. Catalytic hydrogenation or palladium-mediated cross-coupling may enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC is advised to isolate isomers .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution in the conjugated system, predicting sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess thermal stability, while QSAR models correlate structural features with degradation rates under varying pH and temperature conditions .

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